Cas no 13328-87-5 (Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate)

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate is a synthetic organic compound belonging to the benzopyran class, characterized by its ethyl ester functional group. This intermediate is valued for its role in pharmaceutical and fine chemical synthesis, particularly in the development of heterocyclic compounds. Its rigid benzopyran scaffold offers structural stability, while the ester moiety provides versatility for further derivatization. The compound exhibits favorable reactivity in cyclization and substitution reactions, making it useful for constructing complex molecular frameworks. It is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications. Proper storage in a cool, dry environment is recommended to maintain its integrity.
Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate structure
13328-87-5 structure
Product Name:Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate
CAS No:13328-87-5
MF:C12H14O3
MW:206.237763881683
CID:3103590
PubChem ID:12511862
Update Time:2025-06-29

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate
    • 13328-87-5
    • AKOS005603755
    • SCHEMBL21688271
    • GGOWNRLJAZPPIM-UHFFFAOYSA-N
    • STK691840
    • CS-0324502
    • Ethyl isochromane-1-carboxylate
    • ethyl 3,4-dihydro-1H-isochromene-1-carboxylate
    • 1H-2-Benzopyran-1-carboxylic acid, 3,4-dihydro-, ethyl ester
    • Inchi: 1S/C12H14O3/c1-2-14-12(13)11-10-6-4-3-5-9(10)7-8-15-11/h3-6,11H,2,7-8H2,1H3
    • InChI Key: GGOWNRLJAZPPIM-UHFFFAOYSA-N
    • SMILES: O1CCC2C=CC=CC=2C1C(=O)OCC

Computed Properties

  • Exact Mass: 206.094294304Da
  • Monoisotopic Mass: 206.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.5Ų

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Additional information on Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate (CAS No. 13328-87-5): A Comprehensive Overview

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate (CAS No. 13328-87-5) is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its benzopyran core structure, has garnered attention due to its versatile applications in drug development and synthetic chemistry. The benzopyran scaffold is a prominent motif in medicinal chemistry, known for its ability to interact with biological targets and exhibit a wide range of pharmacological activities.

The structural features of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate make it a valuable intermediate in the synthesis of more complex molecules. The presence of a carboxylate ester group at the 1-position and a dihydrobenzopyran ring system provides multiple sites for functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has led to its incorporation in various research projects aimed at developing novel therapeutic agents.

In recent years, there has been a surge in interest regarding heterocyclic compounds, particularly those derived from benzopyran structures. These compounds are recognized for their potential in modulating biological pathways and have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate molecule, with its well-defined pharmacophore, aligns well with this trend and has been explored in several cutting-edge research initiatives.

One of the most compelling aspects of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop derivatives that exhibit enhanced efficacy and reduced toxicity compared to their parent compounds. For instance, studies have shown that modifications at the 3 and 4 positions of the dihydrobenzopyran ring can significantly influence the pharmacokinetic properties of the resulting molecules.

The pharmaceutical industry has been particularly keen on exploring derivatives of benzopyran due to their reported pharmacological effects. A notable example is the use of these compounds in the development of kinase inhibitors, which are crucial in treating various forms of cancer. The< strong>Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate structure has been modified to create molecules that selectively inhibit specific kinases, thereby minimizing side effects associated with broader-spectrum inhibitors.

Moreover, the synthetic pathways involving Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate have been refined to improve yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes, making it easier for researchers to access this valuable intermediate. These advancements not only reduce costs but also contribute to more sustainable practices in pharmaceutical manufacturing.

The versatility of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate extends beyond its use as a synthetic building block. It has also been investigated for its potential role in material science applications. For example, researchers have explored its incorporation into polymers and coatings to enhance their mechanical properties and thermal stability. This interdisciplinary approach highlights the broad utility of this compound and underscores its importance in both academic and industrial settings.

In conclusion, Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate (CAS No. 13328-87-5) represents a cornerstone molecule in modern chemical research. Its unique structural features and functional groups make it an indispensable tool for synthesizing complex organic molecules with significant pharmaceutical applications. As research continues to uncover new possibilities for this compound, its relevance is expected to grow even further, driving innovation across multiple scientific disciplines.

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